6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal
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Overview
Description
6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal: is an organic compound characterized by its unique structure, which includes both methylsulfanyl and phenylsulfanyl groups attached to a hepta-2,4-dienal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hepta-2,4-dienal Backbone: This can be achieved through the aldol condensation of appropriate aldehydes and ketones under basic conditions.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Introduction of Phenylsulfanyl Group: The phenylsulfanyl group can be added through similar nucleophilic substitution reactions using phenylthiol or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aldehyde group, converting it to an alcohol.
Substitution: The sulfanyl groups can participate in substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides, amines, or other thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure may offer potential as a lead compound for the development of new pharmaceuticals.
Material Science: Its chemical properties could be exploited in the design of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The sulfanyl groups may play a role in binding to these targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-(methylsulfanyl)hepta-2,4-dienal: Lacks the phenylsulfanyl group.
4-(Phenylsulfanyl)hepta-2,4-dienal: Lacks the methylsulfanyl group.
6,6-Dimethylhepta-2,4-dienal: Lacks both sulfanyl groups.
Uniqueness
The presence of both methylsulfanyl and phenylsulfanyl groups in 6,6-Dimethyl-3-(methylsulfanyl)-4-(phenylsulfanyl)hepta-2,4-dienal makes it unique compared to similar compounds
Properties
CAS No. |
647010-30-8 |
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Molecular Formula |
C16H20OS2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
6,6-dimethyl-3-methylsulfanyl-4-phenylsulfanylhepta-2,4-dienal |
InChI |
InChI=1S/C16H20OS2/c1-16(2,3)12-15(14(18-4)10-11-17)19-13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI Key |
NLCWSYWUCMGJGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=C(C(=CC=O)SC)SC1=CC=CC=C1 |
Origin of Product |
United States |
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